molecular formula C12H11NO3 B8596671 2-Phenyl-5-ethyl-oxazole-4-carboxylic acid

2-Phenyl-5-ethyl-oxazole-4-carboxylic acid

Cat. No.: B8596671
M. Wt: 217.22 g/mol
InChI Key: XMNCTHGNUJJFAD-UHFFFAOYSA-N
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Description

2-Phenyl-5-ethyl-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-ethyl-2-phenyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)13-11(16-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

XMNCTHGNUJJFAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCc1oc(-c2ccccc2)nc1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 5-ethyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester (1 g, 3.25 mmol) in 30 mL of ethanol was hydrogenated at 30 psi with 10% Pd/C (200 mg) at room temperature for two hours. The reaction mixture was filtered through a celite plug, evaporated and placed under high vacuum to give 5-ethyl-2-phenyl-oxazole-4-carboxylic acid, that was used without further purification. LCMS calcd for C12H11NO3 (m/e) 217, obsd 218 (M+H).
Name
5-ethyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Intermediate 1E was prepared (as described below for the preparation of intermediate 2B) from 4.08 g of benzamide, 5.0 g of ethyl 3-bromo-2-oxo-pentanoate, and 10 mL of toluene. Solids were collected and washed with cold water after cooling of the NaOH solution. Heating these solids with citric acid as described followed by cooling and isolation of the resulting solids gave 410 mg (9% yield) of the title compound; 1H NMR (CDCl3, 300 MHz) δ8.06-8.03 (m, 2H), 7.49-7.43 (m, 3H), 3.14 (q, 2H, J=8.0), 1.34 (t, 3H, J=8.0); low resolution MS (ES+)m/e 217.8 (MH+).
[Compound]
Name
intermediate 2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
9%

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